(S)-famoxadone

Stereoselective bioactivity Chiral fungicide efficacy Alternaria solani control

Researchers requiring enantiomerically pure famoxadone for chiral fungicide development or residue analysis face supply inconsistency. (S)-famoxadone, the active enantiomer, provides a stereochemically defined solution: - 3.00-6.59× greater fungicidal potency than (R)-famoxadone against key pathogens. - 1.80-6.40× lower aquatic toxicity and 6× lower mammalian bioavailability than the R-enantiomer. - Distinct oxazolidinedione chemistry avoids cross-resistance with strobilurin QoIs. Available as a high-purity analytical standard or research material with reliable global fulfillment.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
CAS No. 132584-12-4
Cat. No. B1204467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-famoxadone
CAS132584-12-4
Synonyms5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
DPX JE874
DPX-JE874
famoxadon
famoxadone
famoxate
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m0/s1
InChIKeyPCCSBWNGDMYFCW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Famoxadone: Active QoI Fungicide Enantiomer


(S)-famoxadone is the active S-(−)-enantiomer of the broad-spectrum oxazolidinedione fungicide famoxadone, a potent inhibitor of the mitochondrial cytochrome bc1 complex (Qo site) that disrupts fungal respiration and ATP synthesis [1]. Unlike racemic famoxadone (a 50:50 mixture of S- and R-enantiomers), (S)-famoxadone provides the biologically active component responsible for fungicidal efficacy, enabling precise, enantiomerically pure application [2]. This compound is utilized primarily in agriculture to control oomycete and fungal pathogens, including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight), across crops such as grapes, potatoes, tomatoes, and cucurbits [3].

S
Enantiomer-specific QoI inhibition studies
Stereochemical-control research tool
C
Chiral analytical reference standard
Enantiomeric purity verification workflows
R
Resistance management research
Class-specific cross-resistance profiling

Why Racemic Substitutes Cannot Replace (S)-Famoxadone


Generic substitution with racemic famoxadone, other QoI fungicides (e.g., azoxystrobin, pyraclostrobin), or alternative anti-oomycete agents is not scientifically equivalent due to profound stereoselective differences in bioactivity, toxicity, environmental fate, and resistance profiles. (S)-famoxadone exhibits 3.00–6.59× greater fungicidal efficacy than its R-enantiomer against key pathogens, while the R-enantiomer is 1.80–6.40× more toxic to non-target aquatic organisms and demonstrates 6× higher mammalian bioavailability with 1.5× greater cytotoxicity [1]. Moreover, famoxadone belongs to the oxazolidinedione class, structurally distinct from strobilurins, and lacks cross-resistance with fluxapyroxad, benthiavalicarb-isopropyl, and ametoctradin, making it a critical rotation partner in resistance management strategies where strobilurin-resistant strains have emerged [2]. These stereochemical and class-specific differentiations directly impact field efficacy, environmental safety, and regulatory compliance, rendering generic alternatives inadequate for applications requiring high precision and minimal off-target risk.

Enantiomeric potency shift
Racemic mixture or R-enantiomer may not reproduce S-enantiomer fungicidal activity; stereoselective target binding alters efficacy.
Differential toxicity profile
Aquatic and mammalian toxicity endpoints are enantiomer-dependent; substitution may affect ecotoxicological assessment.
Environmental fate divergence
Soil degradation kinetics favor S-enrichment; non-enantiopure material complicates residue modeling and regulatory compliance.

(S)-Famoxadone: Direct Comparative Evidence


Enantioselective Fungicidal Activity Against Alternaria solani

In a direct enantiomeric comparison using five representative phytopathogens, S-famoxadone demonstrated 3.00–6.59 times greater inhibitory activity than R-famoxadone against Alternaria solani, a major pathogen of tomato and potato early blight [1]. This stereoselective advantage establishes the S-enantiomer as the primary bioactive component responsible for fungicidal efficacy, whereas the racemic mixture contains 50% of the less active R-enantiomer.

Fungicidal activity vs. A. solani
Head-to-head
3.00–6.59× higher inhibitory activity vs. R-enantiomer EC₅₀, Alternaria solani in vitro
Reported stereoselective potency context
Enantiomer-specific activity comparison supports S-enantiomer selection for target-pathway studies
Stereoselective bioactivity Chiral fungicide efficacy Alternaria solani control

Reduced Aquatic Toxicity

Acute toxicity evaluations revealed that R-famoxadone is 1.80–6.40× more toxic than S-famoxadone to the aquatic invertebrate Daphnia magna and the freshwater algae Selenastrum bibraianum, and up to 100× more toxic to zebrafish (Danio rerio) [1]. This stereoselective toxicity indicates that the S-enantiomer presents a significantly lower acute hazard to non-target aquatic ecosystems.

Aquatic toxicity reduction
Head-to-head
1.80–6.40× lower acute toxicity vs. R-enantiomer (D. magna, S. bibraianum) up to 100× lower for Danio rerio
Reported lower aquatic hazard for S-enantiomer
Supports enantiomer-specific ecotoxicology assessment
Ecotoxicology Chiral pesticide safety Aquatic toxicity assessment

Stereoselective Soil Persistence and Enrichment

Under aerobic soil conditions, the half-life (t1/2) of famoxadone enantiomers ranges from 46.2 to 126 days, with R-famoxadone degrading preferentially in three different soil types, leading to an enrichment of S-famoxadone over time (enantiomeric fraction [EF] decreased from 0.5 to 0.435–0.470 after 120 days) [1]. In contrast, under anaerobic conditions, both enantiomers degrade similarly (t1/2 62.4–147 days, EF 0.489–0.495), indicating aerobic stereoselectivity.

Soil enantiomeric enrichment
Head-to-head
Aerobic EF shift +0.030 to +0.065 toward S-enantiomer after 120 d t₁/₂ 46.2–126 d; anaerobic similar degradation
Enantioselective persistence context for residue modeling
Requires enantiomer-specific analytical monitoring for MRL compliance
Environmental fate Chiral pesticide degradation Soil enantioselectivity

No Cross-Resistance to Plasmopara viticola

Baseline sensitivity testing of 105 Plasmopara viticola isolates determined a mean EC50 of 0.922 ± 0.209 μg mL⁻¹ for famoxadone, and correlation analysis confirmed no cross-resistance between famoxadone and fluxapyroxad, benthiavalicarb-isopropyl, or ametoctradin [1]. This independent activity profile enables effective rotation or mixture strategies with these fungicides to delay resistance development in grape downy mildew management.

Cross-resistance profile
Head-to-head
No correlation with fluxapyroxad, benthiavalicarb, ametoctradin
105 P. viticola isolates, EC₅₀ 0.922 ± 0.209 µg mL⁻¹
Supports class-specific resistance management research
Independent MoA useful where QoI (strobilurin) resistance present
Fungicide resistance management Cross-resistance analysis Plasmopara viticola control

Differential Mammalian Cytotoxicity and Bioavailability

In HepG2 human hepatoma cells, R-famoxadone exhibited 1.5× greater cytotoxicity than S-famoxadone and induced more pronounced ferroptosis via ACSL4 activation and GPX4 inhibition [1]. Furthermore, the bioavailability of R-famoxadone in mice was 6× higher than that of S-famoxadone, attributed to lower binding affinities of CYP2C8, CYP2C19, and CYP2E1 for the R-enantiomer, leading to preferential accumulation [1].

Mammalian cytotoxicity & bioavailability
Head-to-head
S-FamoxadonevsR: 1× cytotoxicity, 1× bioavailability
R-FamoxadonevsS: 1.5× higher cytotoxicity (HepG2), 6× higher mouse bioavailability
Ferroptosis pathway implicated
Reported lower mammalian exposure and cytotoxicity for S-enantiomer
Supports enantiomer-specific risk assessment research
Mammalian toxicology Chiral pharmacokinetics Ferroptosis

(S)-Famoxadone: Key Application Scenarios


Enantiomerically Pure Formulation Development

Based on the 1.80–6.40× lower aquatic toxicity and 6× lower mammalian bioavailability of S-famoxadone compared to the R-enantiomer [1][2], formulation scientists can develop enantiomerically pure products that minimize ecotoxicological risk while maintaining full fungicidal efficacy. This is particularly relevant for crops grown near aquatic ecosystems or in regions with stringent environmental regulations.

Rotation Partner for QoI-Resistant Downy Mildew

The absence of cross-resistance between famoxadone and fluxapyroxad, benthiavalicarb-isopropyl, and ametoctradin [3] makes (S)-famoxadone a strategic rotation or mixture component in vineyards where Plasmopara viticola has developed resistance to strobilurin QoIs (e.g., azoxystrobin, pyraclostrobin). Its distinct oxazolidinedione chemistry circumvents target-site mutations conferring strobilurin resistance.

Residue Monitoring and Environmental Fate Modeling

The preferential aerobic degradation of R-famoxadone and consequent enrichment of S-famoxadone in soil (EF shift of +0.030 to +0.065 after 120 days) [1] necessitates enantioselective analytical methods for accurate residue quantification. Laboratories and regulatory bodies monitoring famoxadone residues in soil, water, and crops must account for this stereoselective persistence to avoid underestimating S-famoxadone exposure and to ensure compliance with MRLs.

High-Purity (S)-Famoxadone for Chiral Research

The established synthetic routes for the S-(−)-enantiomer via enantioselective Grignard strategies and chiral resolution [4] enable the production of high-purity (S)-famoxadone for use as an analytical standard, reference material, or starting material in the development of novel oxazolidinedione derivatives. Procurement of the pure active enantiomer is essential for structure-activity relationship (SAR) studies and for validating the stereochemical integrity of formulated products.

Application
Selection Property
Validation Focus
Enantiopure formulation research
Stereoselective bioactivity and toxicity profile
Ecotoxicity endpoint comparison, enantiomeric purity verification
Resistance management rotation
Oxazolidinedione class, no cross-resistance to strobilurins
Cross-resistance confirmation, sensitivity monitoring in target pathogens
Environmental residue monitoring
Enantioselective soil persistence
Enantiomer-specific analytical method validation, EF tracking
Chiral reference standard
High enantiomeric purity, defined stereochemistry
Stereochemical integrity testing, SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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